molecular formula C11H6FN3O5 B15212642 5-fluoro-3-(4-nitrobenzoyl)-1H-pyrimidine-2,4-dione CAS No. 61251-78-3

5-fluoro-3-(4-nitrobenzoyl)-1H-pyrimidine-2,4-dione

Cat. No.: B15212642
CAS No.: 61251-78-3
M. Wt: 279.18 g/mol
InChI Key: XUOHLCISGFTYQZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position, a nitrobenzoyl group at the 3-position, and a pyrimidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and 4-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-3-(4-aminobenzoyl)pyrimidine-2,4(1H,3H)-dione.

Scientific Research Applications

5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and nitrobenzoyl group play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine core.

    3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione: Lacks the fluorine atom but shares the nitrobenzoyl group.

    5-Fluoro-2,4(1H,3H)-pyrimidinedione: Similar structure but without the nitrobenzoyl group.

Uniqueness

5-Fluoro-3-(4-nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the fluorine atom and nitrobenzoyl group, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to its analogs.

Properties

CAS No.

61251-78-3

Molecular Formula

C11H6FN3O5

Molecular Weight

279.18 g/mol

IUPAC Name

5-fluoro-3-(4-nitrobenzoyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H6FN3O5/c12-8-5-13-11(18)14(10(8)17)9(16)6-1-3-7(4-2-6)15(19)20/h1-5H,(H,13,18)

InChI Key

XUOHLCISGFTYQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C(=O)C(=CNC2=O)F)[N+](=O)[O-]

Origin of Product

United States

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